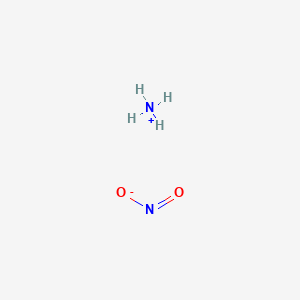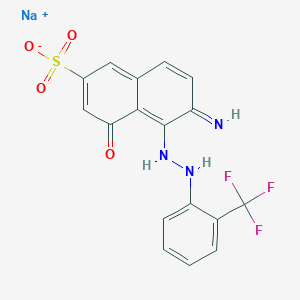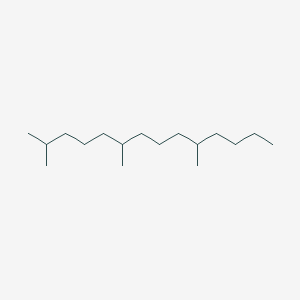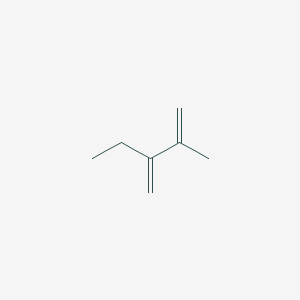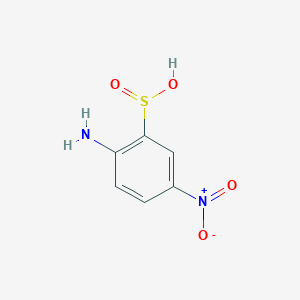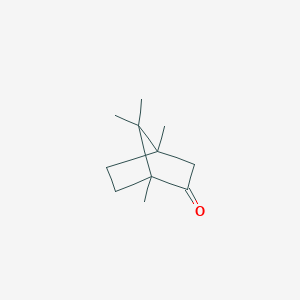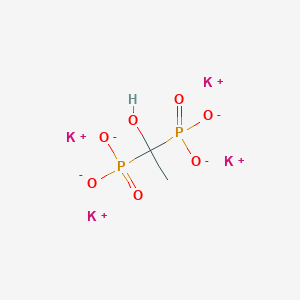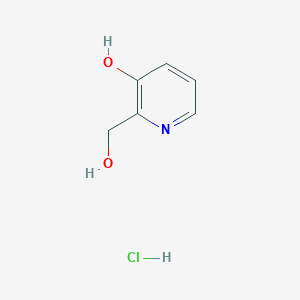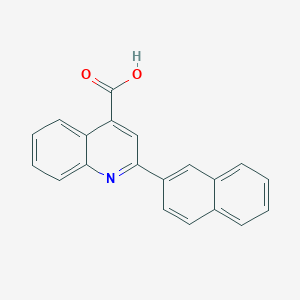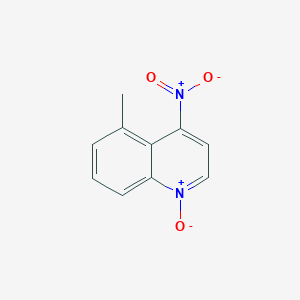
5-Methyl-4-nitroquinoline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-nitroquinoline 1-oxide (abbreviated as MNQ) is a potent mutagenic compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. MNQ is classified as a nitroaromatic compound, which means that it contains a nitro group (-NO2) and an aromatic ring.
Mécanisme D'action
5-Methyl-4-nitroquinoline 1-oxide is a potent mutagenic agent that induces DNA damage by generating reactive oxygen species (ROS) and free radicals. The nitro group in 5-Methyl-4-nitroquinoline 1-oxide is reduced to a nitroso group (-NO), which reacts with DNA to form adducts that can cause mutations and chromosomal aberrations. 5-Methyl-4-nitroquinoline 1-oxide also inhibits DNA repair enzymes, such as DNA polymerases and ligases, which can further increase the mutagenic potential of the compound.
Effets Biochimiques Et Physiologiques
5-Methyl-4-nitroquinoline 1-oxide has been shown to induce a wide range of biochemical and physiological effects in various organisms. It can cause oxidative stress, DNA damage, and apoptosis in mammalian cells. 5-Methyl-4-nitroquinoline 1-oxide has also been shown to induce mutations in bacterial and yeast cells, leading to changes in cell morphology, growth rate, and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-4-nitroquinoline 1-oxide is a potent mutagenic agent that can induce DNA damage and mutations in various organisms. Its advantages include its high mutagenic potential, its ability to induce a wide range of mutations, and its low cost. However, its limitations include its toxicity, its potential to induce false-positive results, and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 5-Methyl-4-nitroquinoline 1-oxide, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of the molecular mechanisms of 5-Methyl-4-nitroquinoline 1-oxide-induced mutagenesis and carcinogenesis, and the evaluation of the genotoxicity of 5-Methyl-4-nitroquinoline 1-oxide in vivo. 5-Methyl-4-nitroquinoline 1-oxide can also be used to study the effects of DNA damage and mutations on cell signaling pathways, gene expression, and protein function.
Méthodes De Synthèse
5-Methyl-4-nitroquinoline 1-oxide can be synthesized using various methods, including the oxidation of 5-methyl-4-nitroquinoline with potassium permanganate, the nitration of 5-methylquinoline with nitric acid and sulfuric acid, and the oxidation of 5-methylquinoline with hydrogen peroxide and nitric acid. The yield and purity of 5-Methyl-4-nitroquinoline 1-oxide depend on the synthesis method used.
Applications De Recherche Scientifique
5-Methyl-4-nitroquinoline 1-oxide is widely used in scientific research as a mutagenic agent to induce DNA damage and mutations in various organisms, including bacteria, yeast, and mammalian cells. It is used to study the mechanisms of DNA damage and repair, mutagenesis, and carcinogenesis. 5-Methyl-4-nitroquinoline 1-oxide is also used to evaluate the genotoxicity of chemicals and drugs.
Propriétés
Numéro CAS |
14094-43-0 |
|---|---|
Nom du produit |
5-Methyl-4-nitroquinoline 1-oxide |
Formule moléculaire |
C10H8N2O3 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
5-methyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C10H8N2O3/c1-7-3-2-4-8-10(7)9(12(14)15)5-6-11(8)13/h2-6H,1H3 |
Clé InChI |
WPQVMRHYELDDMA-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)[N+](=CC=C2[N+](=O)[O-])[O-] |
SMILES canonique |
CC1=C2C(=CC=C1)[N+](=CC=C2[N+](=O)[O-])[O-] |
Synonymes |
5-METHYL-4-NITROQUINOLINE-1-OXIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



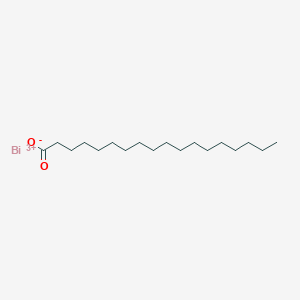
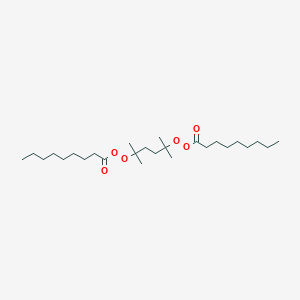
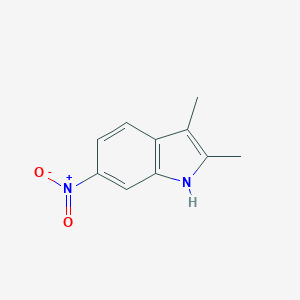
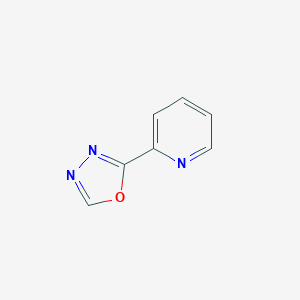
![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)
